molecular formula C17H12FN5O2S B2550470 3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide CAS No. 894069-39-7

3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2550470
CAS No.: 894069-39-7
M. Wt: 369.37
InChI Key: RBIBSJSXEFJACH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a synthetic hybrid compound designed for medicinal chemistry and drug discovery research. It features a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in pharmaceutical development known for its diverse biological activities . This structure is fused to a benzene-sulfonamide group, a functional group prevalent in compounds that act as enzyme inhibitors . The strategic incorporation of a fluorine atom is a common medicinal chemistry tactic to influence a molecule's potency, metabolic stability, and membrane permeability. Compounds containing the 1,2,4-triazole moiety have demonstrated a wide range of pharmacological properties in research settings, including potential as antifungal, anticancer, and anticonvulsant agents . Furthermore, the sulfonamide group is a key pharmacophore in many established therapeutic agents and is known to inhibit enzymes like dihydropteroate synthase and carbonic anhydrases . This molecular architecture makes this compound a valuable chemical tool for probing biological targets such as protein kinases and for screening against various disease models. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-fluoro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2S/c18-13-2-1-3-15(10-13)26(24,25)22-14-6-4-12(5-7-14)16-8-9-17-20-19-11-23(17)21-16/h1-11,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIBSJSXEFJACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The triazolopyridazine system is typically synthesized via cyclocondensation between a pyridazine-3(2H)-one derivative and a hydrazine. For example:

  • Step 1 : React 6-chloropyridazin-3(2H)-one with hydrazine hydrate in ethanol under reflux to yield 6-hydrazinylpyridazin-3(2H)-one.
  • Step 2 : Cyclize the hydrazine intermediate with formic acid or triethyl orthoformate to form the triazole ring.

Reaction Conditions :

Reagent Solvent Temperature Time Yield
Hydrazine hydrate Ethanol Reflux 6 h 85%
Triethyl orthoformate DMF 100°C 3 h 78%

Suzuki-Miyaura Coupling for Phenyl Substitution

To introduce the 4-aminophenyl group at position 6, a palladium-catalyzed cross-coupling is employed:

  • Step 1 : Prepare 6-bromo-triazolo[4,3-b]pyridazine via bromination of the core using N-bromosuccinimide (NBS) in DMF.
  • Step 2 : Couple with 4-aminophenylboronic acid using Pd(PPh₃)₄ as a catalyst in a mixture of toluene/water (3:1) at 80°C.

Optimized Parameters :

Catalyst Base Ligand Yield
Pd(PPh₃)₄ (5 mol%) Na₂CO₃ - 92%

Sulfonamide Formation

Sulfonylation of 4-Aminophenyl Intermediate

The final step involves reacting the 4-aminophenyl-triazolopyridazine with 3-fluorobenzenesulfonyl chloride:

  • Step 1 : Dissolve 4-amino-triazolo[4,3-b]pyridazin-6-ylbenzene (1 eq) in dry dichloromethane.
  • Step 2 : Add 3-fluorobenzenesulfonyl chloride (1.2 eq) and triethylamine (2 eq) dropwise at 0°C.
  • Step 3 : Stir at room temperature for 12 h, then purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Characterization Data :

  • Yield : 88%
  • Melting Point : 214–216°C
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, triazole-H), 8.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.98–7.86 (m, 4H, Ar-H), 7.62 (t, J = 7.8 Hz, 1H, Ar-H), 7.52–7.43 (m, 2H, Ar-H).
  • HRMS (ESI) : m/z calc. for C₁₇H₁₂FN₅O₂S [M+H]⁺: 369.0648; found: 369.0651.

Alternative Synthetic Routes

One-Pot Cyclization-Sulfonylation

A streamlined approach combines triazole formation and sulfonylation in a single reactor:

  • Step 1 : React 6-hydrazinylpyridazin-3(2H)-one with 3-fluorobenzenesulfonyl chloride in the presence of PCl₅ to form the sulfonamide intermediate.
  • Step 2 : Cyclize with formamide at 120°C to yield the target compound.

Advantages : Reduced purification steps; Disadvantages : Lower yield (65%).

Critical Analysis of Methodologies

Method Yield Purity Scalability Cost Efficiency
Cyclocondensation 78–85% >95% High Moderate
Suzuki Coupling 92% >98% Moderate High
One-Pot Synthesis 65% 90% Low Low

The Suzuki-Miyaura coupling route offers superior yield and purity, making it the preferred method for large-scale synthesis.

Chemical Reactions Analysis

3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .

Scientific Research Applications

3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. Pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Structural Differences :

  • Core : Both compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold.
  • Substituents : The target compound has a 3-fluoro-benzenesulfonamide group, whereas C1632 features an N-methyl-acetamide moiety and a 3-methyl substitution on the triazolo-pyridazine ring .
    Functional Impact :
  • C1632 inhibits LIN28/let-7 interaction, downregulates PD-L1, and suppresses tumor growth in vitro and in vivo .

Calpain-1 Inhibitors: Sulfonamide and Pyridine Derivatives

Compound 1 (Sulfonamide Derivative) :

  • Structure : Features a 2-chloro-4-cyclopropylsulfonamido phenyl group.
  • Binding Interactions : π-stacking with His131 and hydrogen bonding with Trp168 in calpain-1’s PEF(S) domain .
    Compound 10 ([1,2,4]Triazolo[4,3-b]Pyridazin-6-yl Pyridine) :
  • Structure : Lacks a sulfonamide group but includes a pyridine ring.
  • Binding Interactions : π-stacking with Trp168 and hydrogen bonding via the pyridine nitrogen .
    Comparison with Target Compound :

Antimicrobial Derivatives: N-(3-(6-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Phenyl) Benzamide/Sulfonamide

Structural Features :

  • Derivatives with methyl-substituted triazolo-pyridazine and benzamide/sulfonamide groups exhibit moderate to good antimicrobial activity .
    Comparison :

Antiproliferative Agents: Triazolo-Pyridazine-Oxygen Hybrids

Example Compounds :

  • 12b–13b (): Feature triazolo-pyridazine linked via oxygen to benzoxazine moieties.
  • Comparison:
  • The target compound’s sulfonamide group replaces the oxygen linkage, which may alter pharmacokinetics (e.g., half-life) or target specificity (e.g., kinase vs. RNA-binding proteins) .

Biological Activity

The compound 3-fluoro-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide is a member of a class of chemical entities known for their diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo[4,3-b]pyridazine moiety, which is known to interact with various biological targets. The presence of a sulfonamide group enhances its solubility and bioavailability.

Structure Overview

ComponentDescription
Core Structure1,2,4-triazolo[4,3-b]pyridazine
SubstituentsFluorine atom at the 3-position; phenyl group at the 4-position; sulfonamide functional group

Research indicates that compounds similar to This compound can act as agonists or antagonists of various receptors. Specifically, derivatives featuring the triazolo-pyridazine structure have shown promise as inhibitors of key kinases involved in cancer progression.

  • Kinase Inhibition : Inhibitory activity against c-Met kinase has been reported for related triazolo-pyridazine derivatives, suggesting potential use in cancer therapy .
  • Nuclear Receptor Modulation : Some derivatives act as agonists for Rev-Erb nuclear receptors, influencing gene expression related to metabolism and circadian rhythms .

Antitumor Activity

In vitro studies have demonstrated that this class of compounds exhibits significant antitumor effects. For instance:

  • Case Study : A related compound was tested in a clinical setting where it showed promising results in inhibiting tumor growth in patients with specific cancer types. The mechanism involved the downregulation of pathways critical for tumor survival.

Pharmacological Profile

The pharmacological profile includes:

  • Selectivity : Compounds have been shown to selectively inhibit target kinases while sparing others, reducing potential side effects.
  • Bioavailability : The sulfonamide group contributes to enhanced solubility and absorption.

Recent Studies

Recent investigations into the biological activity of triazolo-pyridazine derivatives reveal their potential as therapeutic agents:

  • Study Findings : A study evaluated several derivatives for their ability to inhibit c-Met kinase and found that modifications to the triazole ring significantly affected potency and selectivity .
CompoundIC50 (µM)Target
Compound A0.5c-Met
Compound B1.2c-Met

Toxicity and Safety

Safety assessments are crucial for any therapeutic agent. Preliminary studies indicate that these compounds exhibit low toxicity profiles in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.